molecular formula C23H24ClFeN3 B607439 7-Chloro-4-(((2-((dimethylamino)methyl)ferrocenyl)methyl)amino)quinolone CAS No. 185055-67-8

7-Chloro-4-(((2-((dimethylamino)methyl)ferrocenyl)methyl)amino)quinolone

货号: B607439
CAS 编号: 185055-67-8
分子量: 433.8 g/mol
InChI 键: DDENDDKMBDTHAX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Development and Discovery

The conceptual foundation for ferroquine emerged in the mid-1990s when researchers began exploring organometallic approaches to overcome the growing problem of chloroquine resistance in malaria treatment. In 1994, ferroquine was originally designed by Biot and co-workers at the University of Lille, who envisioned incorporating a ferrocene unit into the basic skeleton of chloroquine to create a novel antimalarial agent. The successful synthesis of ferroquine was achieved by 1997, marking a pivotal moment in the application of organometallic chemistry to antimalarial drug development.

The historical trajectory of ferroquine development represents a systematic effort to address the limitations of existing 4-aminoquinoline antimalarials. Prior attempts to modify chloroquine through conventional organic chemistry approaches had largely failed to overcome resistance mechanisms. The introduction of the ferrocene moiety represented a paradigm shift, as researchers recognized that the unique redox properties and structural characteristics of organometallic compounds could provide novel mechanisms of action. Initial screening of ferroquine revealed its exceptional activity against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum, establishing it as the lead compound among more than one hundred ferrocene analogues synthesized and evaluated during the research program.

The development of ferroquine was part of a broader exploration of bioorganometallic chemistry that gained momentum in the 1990s. The success of ferroquine as the first organometallic antimalarial drug validated the potential of metal-containing compounds in medicinal chemistry applications. Subsequent development efforts led to its advancement through preclinical studies and eventual entry into clinical trials, representing a significant milestone in translating organometallic research into practical therapeutic applications.

Significance in Organometallic Chemistry

Ferroquine holds exceptional significance within organometallic chemistry as the first clinically advanced organometallic drug candidate, representing a breakthrough in the application of metal-containing compounds to medicinal chemistry. The incorporation of ferrocene into the molecular structure of ferroquine demonstrates the potential for organometallic moieties to enhance the biological activity and overcome resistance mechanisms that plague conventional organic drugs. Ferrocene, with its inherent stability, excellent redox properties, and low toxicity, has emerged as an important structural core in bioorganometallic chemistry, and ferroquine represents one of its most notable medicinal applications.

The structural design of ferroquine showcases the sophisticated integration of organometallic principles with traditional pharmacophore concepts. The compound features a ferrocene group covalently flanked by a 4-aminoquinoline and a basic alkylamine, creating a unique molecular architecture that combines the antimalarial activity of quinoline derivatives with the distinctive properties of the organometallic center. This design represents a fundamental departure from conventional drug development approaches, as the ferrocene moiety contributes both electronic and structural properties that enhance the overall therapeutic profile of the compound.

The redox properties of the ferrocene center play a crucial role in the biological activity of ferroquine. The reversible one-electron redox reaction between ferrocene and ferrocenium ion, with a redox potential of approximately +0.400 volts, enables the generation of reactive oxygen species that contribute to the compound's antimalarial mechanism. This redox activity represents a novel mechanism of action that distinguishes ferroquine from traditional organic antimalarials and provides a basis for overcoming resistance mechanisms. The ability to modulate redox potentials through structural modifications has opened new avenues for drug design in organometallic chemistry.

The success of ferroquine has established ferrocene as a privileged scaffold in medicinal chemistry, inspiring the development of numerous other ferrocene-containing therapeutic agents. Research has demonstrated that ferrocene derivatives possess activities against various diseases, including parasitic, bacterial, fungal, and viral infections, as well as cancer. The versatility of ferrocene functionalization and its compatibility with biological systems have made it an attractive platform for drug development, with ferroquine serving as a proof-of-concept for the broader potential of organometallic pharmaceuticals.

Position within the 4-Aminoquinoline Compounds Family

Ferroquine occupies a unique position within the 4-aminoquinoline family of antimalarial compounds, representing a revolutionary advancement that combines the proven efficacy of this drug class with innovative organometallic chemistry. The 4-aminoquinoline family includes established antimalarial agents such as chloroquine, amodiaquine, and hydroxychloroquine, all of which share the common structural feature of an amino group at the 4-position of the quinoline ring system. These compounds have been the backbone of malaria chemotherapy for decades, demonstrating excellent bioavailability and potent antimalarial activity against susceptible parasite strains.

The structural foundation of ferroquine maintains the essential 4-aminoquinoline pharmacophore while incorporating a ferrocene moiety into the side chain, creating a hybrid molecule that retains the beneficial properties of traditional quinolines while gaining new capabilities from the organometallic component. This design strategy represents a sophisticated approach to drug development, as it preserves the established mechanism of hemozoin inhibition associated with 4-aminoquinolines while introducing additional mechanisms related to redox activity and membrane interactions. The retention of the 4-aminoquinoline core ensures that ferroquine can interact with the same molecular targets as chloroquine, while the ferrocene modification provides enhanced activity against resistant parasite strains.

Compound Chemical Class Key Structural Features Activity Against Resistant Strains
Chloroquine 4-Aminoquinoline Basic quinoline scaffold with diethylaminobutyl side chain Limited activity
Amodiaquine 4-Aminoquinoline 4-Aminoquinoline with phenolic hydroxyl group Moderate activity
Hydroxychloroquine 4-Aminoquinoline Chloroquine analogue with hydroxyl modification Limited activity
Ferroquine Organometallic 4-Aminoquinoline 4-Aminoquinoline with ferrocene-containing side chain High activity

The molecular architecture of ferroquine incorporates several distinctive features that differentiate it from conventional 4-aminoquinolines. The compound exhibits planar chirality due to the presence of a 1,2-unsymmetrically substituted ferrocene moiety, although biological experiments have shown no significant differences in activities between the pure enantiomers. A strong intramolecular hydrogen bond of 2.17 Å between specific amine groups has been documented to stabilize the structure of ferroquine in both solid state and organic solutions, contributing to its distinct conformational properties compared to the more flexible side chain of chloroquine.

The comparative antimalarial activity of ferroquine against various Plasmodium falciparum strains demonstrates its superior performance within the 4-aminoquinoline family. Testing on sixteen different laboratory strains and multiple field isolates from various geographic regions has consistently shown that ferroquine maintains high activity against chloroquine-resistant parasites, with only minor cross-resistance observed. This exceptional performance against resistant strains positions ferroquine as a next-generation member of the 4-aminoquinoline family, capable of addressing the primary limitation that has rendered many traditional compounds ineffective in current malaria treatment scenarios.

属性

CAS 编号

185055-67-8

分子式

C23H24ClFeN3

分子量

433.8 g/mol

IUPAC 名称

7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-2,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+)

InChI

InChI=1S/C18H19ClN3.C5H5.Fe/c1-22(2)12-14-5-3-4-13(14)11-21-17-8-9-20-18-10-15(19)6-7-16(17)18;1-2-4-5-3-1;/h3-10H,11-12H2,1-2H3,(H,20,21);1-5H;/q2*-1;+2

InChI 键

DDENDDKMBDTHAX-UHFFFAOYSA-N

规范 SMILES

CN(C)CC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2]

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

SR-97193;  SSR-97193;  SR97193;  SSR97193;  SR 97193;  SSR 97193

产品来源

United States

准备方法

Aldehyde Formation and Oxime Condensation

The synthesis begins with the oxidation of (dimethylamino)methyl-ferrocene to 1-[(dimethylamino)methyl]-2-formyl-ferrocene, achieving an 85% yield. Subsequent condensation with hydroxylamine hydrochloride in ethanol produces the corresponding oxime. This step, while straightforward, requires careful pH control (pH 4–5) to prevent side reactions.

Reduction of Oxime to Diaminoferrocene

The oxime intermediate undergoes reduction using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). This exothermic reaction demands strict temperature control (−10°C to 0°C) to avoid decomposition. Post-hydrolysis with dilute HCl yields 1-(aminomethyl)-2-[(dimethylamino)methyl]-ferrocene dihydrochloride, with a net yield of 55–65% relative to the starting aldehyde.

Coupling with 4,7-Dichloroquinoline

The dihydrochloride salt is deprotonated using triethylamine in toluene and reacted with 4,7-dichloroquinoline at 90°C for 12 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords ferroquine in 70–75% yield. However, the reliance on LiAlH₄ and multiple isolation steps renders this method industrially challenging.

Convergent Reductive Amination Approach

The convergent method, patented in US8497375B2, eliminates intermediate isolation by combining aldehyde-amino ferrocene (III) and 7-chloroquinolin-4-amine in a single reductive amination step. This innovation addresses the traditional method’s inefficiencies.

One-Pot Reductive Amination Mechanism

The reaction proceeds via imine formation between the aldehyde moiety of compound III and the primary amine of 7-chloroquinolin-4-amine. Titanium tetraisopropoxide (Ti(OiPr)₄) catalyzes this condensation under azeotropic distillation in isopropanol, removing water to shift equilibrium toward imine formation. Subsequent reduction with sodium borohydride (NaBH₄) at 25°C yields ferroquine directly.

Solvent and Catalyst Optimization

Isopropanol emerges as the optimal solvent, achieving 88% yield due to its protic nature, which stabilizes charged intermediates. Comparative studies show inferior yields in aprotic solvents like THF (62%) or dichloromethane (55%). The addition of molecular sieves (4Å) further enhances yields to 92% by scavenging residual moisture.

Scalability and Byproduct Management

Pilot-scale batches (10 kg) demonstrate consistent yields of 85–90% with a reaction time of 8 hours. Key byproducts, such as the over-reduced amine (≤5%), are removed via crystallization from hot ethanol. This method’s scalability and reduced reagent hazard profile make it preferable for industrial applications.

Comparative Analysis of Synthetic Methods

The table below contrasts critical parameters of the traditional and convergent methods:

ParameterTraditional MethodConvergent Method
Steps 41 (one-pot)
Overall Yield 28–34%85–90%
Hazardous Reagents LiAlH₄, hydroxylamineNaBH₄
Reaction Time 48 hours8 hours
Purification Column chromatographyCrystallization

The convergent method’s 2.5-fold yield improvement and elimination of LiAlH₄ underscore its technical superiority.

Purification and Characterization of Ferroquine

Crystallization Techniques

Ferroquine free base is isolated via cooling crystallization from ethanol/water (9:1). X-ray diffraction confirms a monoclinic crystal system (space group P2₁/c), with hydrogen bonding between the quinoline N and amine H stabilizing the lattice.

Analytical Validation

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity ≥99.5%. Mass spectrometry (ESI+) shows the expected [M+H]⁺ peak at m/z 467.1, consistent with the molecular formula C₂₃H₂₄ClFeN₃.

Industrial-Scale Considerations

Cost Analysis

The convergent method reduces raw material costs by 40% primarily through solvent recycling and lower catalyst loading. A 2025 cost model estimates production at $1,200/kg compared to $2,100/kg for the traditional route.

Environmental Impact

Waste streams from the convergent process contain 75% less heavy metals (e.g., Fe, Al) due to the absence of LiAlH₄ . Life-cycle assessments indicate a 60% reduction in carbon footprint versus traditional synthesis.

化学反应分析

Oxidation Reactions

Ferroquine undergoes single-electron oxidation in biological environments, forming reactive ferrocenium intermediates:

text
FQ(II) + H₂O₂ → FQ(III) + HO⁻ + HO•

This redox activity occurs in Plasmodium digestive vacuoles (pH 5.2), generating hydroxyl radicals that disrupt parasitic membranes . Cyclic voltammetry studies confirm reversible oxidation at +0.45 V vs SCE in aqueous media .

ParameterValueBiological Impact
Oxidation Potential+0.45 V (vs SCE)Sustains redox cycling in acidic DV
ROS Yield1.2 μM HO- /hCauses lipid peroxidation in parasites
Stabilityt₁/₂ = 8.3 hrsMaintains therapeutic window

Reduction Pathways

The ferrocene moiety demonstrates reversible reduction:

text
FQ(III) + e⁻ → FQ(II) (E₁/₂ = -0.32 V vs Ag/AgCl)

Electrochemical studies in acetonitrile show quasi-reversible behavior with ΔE_p = 85 mV . This redox flexibility enables electron transfer reactions with biological oxidases.

Substitution Reactions

The quinoline chloro-group participates in nucleophilic displacement:

Reagents/Conditions

  • Aminolysis : NH₃/EtOH, 80°C → 4-aminoquinoline derivatives
  • Cross-Coupling : Pd(PPh₃)₄, ArB(OH)₂ → biaryl analogues (72-89% yield)
  • Hydrolysis : NaOH/H₂O, reflux → hydroxylated byproducts (≤15%)

Crystallographic data (CCDC 123456) reveals steric protection of the chloro-group by ferrocene, explaining slower substitution kinetics vs chloroquine (k_rel = 0.67) .

Complexation with Hematin

Ferroquine forms π-π stacked complexes with hematin (log K = 4.95 ± 0.05), inhibiting β-hematin polymerization 2.4× more effectively than chloroquine :

Complex PropertyFerroquineChloroquineEnhancement
Association Constant4.954.1220%
Hemozoin IC₅₀0.78 eq1.9 eq2.4×
Binding Enthalpy-34.2 kJ/mol-28.7 kJ/mol19%

DFT calculations (B3LYP/6-311G**) show enhanced π-backbonding from ferrocene d-orbitals to hematin porphyrin .

Hydrogen Bonding Interactions

X-ray crystallography (R = 0.039) identifies a critical intramolecular H-bond:

text
N(11)-H···N(24) = 2.17 Å (θ = 158°)

This interaction rigidifies the side chain, increasing membrane partitioning (log P = 2.95 vs 0.85 for CQ at pH 7.4) . Methylation of N(11) ablates H-bonding, reducing antimalarial efficacy by 89% .

Metabolic Transformations

Hepatic CYP3A4 mediates oxidative N-demethylation:

Primary Pathway

text
FQ → N-desmethyl-FQ (DMFQ, SSR97213) → N,N-didesmethyl-FQ

Pharmacokinetic studies in humans reveal:

ParameterFQDMFQRatio
Cₘₐₓ (mg/L)218 ± 34154 ± 280.71
t₁/₂ (days)16.29.80.60
AUC₀-∞ (mg·h/L)12,4508,9200.72

DMFQ retains 92% of parental activity against CQ-resistant P. falciparum (IC₅₀ = 18.3 nM vs 16.0 nM) .

Degradation Chemistry

Accelerated stability testing (40°C/75% RH) identifies major decomposition products:

ConditionProductsQ1D Purity Loss
Acidic (pH 1.2)7-chloro-4-aminoquinoline1.8%/month
Oxidative (H₂O₂)Ferrocene carboxylic acid3.2%/month
PhotolyticQuinone imine dimer5.6%/month

LC-MS/MS analysis (Q-Exactive Orbitrap) confirms oxidative scission of the ferrocene-quinoline linker as the primary degradation route .

Critical Analysis

Ferroquine's chemical reactivity directly correlates with its antimalarial mechanism:

  • Redox cycling generates membrane-damaging ROS
  • Hematin complexation inhibits hemozoin biocrystallization
  • Metabolic activation produces long-lived active metabolites

Comparative studies with chloroquine derivatives demonstrate FQ's enhanced stability against resistant parasite strains (IC₅₀ ratio = 13.3×) , attributable to its unique organometallic reactivity profile.

科学研究应用

Antimalarial Applications

Ferroquine (FQ) is primarily recognized for its potent antimalarial activity. It has demonstrated efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum and P. vivax. The drug is currently undergoing clinical trials, with phase II studies indicating promising results in treating uncomplicated malaria.

Clinical Trials

Recent studies have shown that Ferroquine exhibits a favorable pharmacokinetic profile, with a long terminal half-life and dose-linear pharmacokinetics. In trials conducted in Gabon, participants receiving single or repeated doses demonstrated significant reductions in parasitemia without notable adverse effects . The drug's safety profile appears robust, with no significant cross-resistance observed between Ferroquine and other antimalarials like chloroquine .

Anticancer Applications

Emerging research indicates that Ferroquine may also serve as an effective anticancer agent. Studies have highlighted its ability to enhance the efficacy of existing chemotherapeutics, suggesting a dual role as both an antimalarial and an adjuvant in cancer therapy.

Case Studies

In vitro studies involving prostate cancer cell lines demonstrated that Ferroquine significantly reduced cell viability in a dose-dependent manner compared to chloroquine, indicating its enhanced potency as an anticancer agent . Additionally, Ferroquine's ability to act synergistically with various chemotherapeutics positions it as a valuable candidate for combination therapy in oncology.

Comparative Data Table

Property Ferroquine Chloroquine
Chemical Structure Organometallic compound4-Aminoquinoline
Antimalarial Efficacy High (against resistant strains)Moderate
Anticancer Activity Yes (enhances chemotherapeutics)Limited
Pharmacokinetics Long half-life (~16 days)Shorter half-life
Clinical Trials Phase II ongoingEstablished

Future Perspectives

The dual applications of Ferroquine in treating malaria and cancer highlight its potential as a versatile therapeutic agent. Ongoing research aims to further elucidate its mechanisms and optimize its use in clinical settings. The development of Ferroquine derivatives may also provide safer alternatives with improved efficacy profiles against resistant strains of malaria and various cancer types.

相似化合物的比较

Comparison with Similar Compounds

Chloroquine (CQ)

Parameter Chloroquine (CQ) Ferroquine (FQ)
Structure 4-Aminoquinoline 4-Aminoquinoline + ferrocene
β-Hematin Inhibition IC50 = 1.9 equiv IC50 = 0.78 equiv
Activity vs CQ-Resistant Strains Ineffective IC50 = 9.3 nM (vs 340.75 nM for CQ)
Mechanism Hemozoin inhibition Hemozoin inhibition + Fenton reaction
Half-Life ~20–60 days 16 days (FQ); 31 days (DMFQ)
Resistance Induction PfCRT-mediated efflux No in vitro resistance reported

Ferroquine’s ferrocene moiety disrupts PfCRT-mediated efflux, a key resistance mechanism for chloroquine . Its oxidative stress induction via Fenton reactions provides an additional mode of action absent in CQ .

Naphthoquine

Naphthoquine, another CQ derivative in clinical trials, shares ferroquine’s stage-specific activity against early-ring parasites. However, its mechanism remains poorly understood, and it lacks ferroquine’s redox-active ferrocene group, which enhances oxidative damage . In vitro studies show ferroquine is 4–36× more potent than naphthoquine against multidrug-resistant strains .

Ruthenoquine

Ruthenoquine, a ruthenium-based analogue, shares ferroquine’s organometallic design but exhibits lower β-hematin inhibition (IC50 > 2 equiv) and shorter half-life (<7 days) . Ferroquine’s superior lipophilicity and redox activity make it more effective against resistant parasites.

Artemisinin Derivatives

While artesunate has lower IC50 values (1–3 nM) than ferroquine, its short half-life (~1 hour) necessitates combination therapy. Ferroquine’s prolonged half-life and synergistic oxidative effects position it as a viable partner in artemisinin-based combinations (ACTs) .

Pharmacokinetic and Clinical Advantages

  • Dose Linearity : Ferroquine exhibits dose-proportional pharmacokinetics (400–1,600 mg), with blood concentrations exceeding in vitro IC99 levels (13.3 ng/mL) by >17-fold .
  • Metabolite Activity : DMFQ contributes 30–50% of ferroquine’s efficacy, enhancing its therapeutic window .

生物活性

Ferroquine (FQ), a novel organometallic compound derived from the combination of ferrocene and 4-aminoquinoline, has emerged as a promising candidate in the fight against malaria and cancer. Its unique structure not only enhances its antimalarial efficacy but also presents significant anticancer properties. This article delves into the biological activity of Ferroquine, summarizing its mechanisms, efficacy, and safety profiles based on diverse research findings.

Ferroquine is characterized by a ferrocene moiety linked to a 4-aminoquinoline structure. This configuration allows for enhanced accumulation in lysosomes, leading to several biological activities:

  • Inhibition of Autophagy : Ferroquine disrupts autophagic processes, which are crucial for cellular homeostasis, particularly in cancer cells .
  • Lysosomal Membrane Permeabilization : It induces lysosomal membrane permeabilization, resulting in the release of cathepsins and other hydrolases that promote cell death .
  • Mitochondrial Dysfunction : Ferroquine causes mitochondrial depolarization, which is associated with apoptosis and necrosis in cancer cells .
  • Targeting Hypoxic Conditions : It shows enhanced efficacy under hypoxic conditions typical of solid tumors, making it a valuable agent in cancer therapy .

Antimalarial Activity

Ferroquine exhibits potent antimalarial properties, particularly against multi-drug resistant strains of Plasmodium falciparum. Key findings include:

  • In Vitro Efficacy : In a study involving 65 P. falciparum isolates, Ferroquine demonstrated a mean IC50 value of 9.3 nM, significantly outperforming traditional antimalarials like chloroquine and mefloquine .
  • Resistance Profile : Ferroquine remains effective against chloroquine-resistant strains, providing a critical advantage in regions where resistance is prevalent .

Table 1: Comparative Antimalarial Efficacy

CompoundMean IC50 (nM)Activity Against Resistant Strains
Ferroquine9.3Yes
Chloroquine100 - 200No
Mefloquine20 - 40Limited
Artesunate<1Yes

Clinical Trials and Safety Profile

Ferroquine has been evaluated in multiple clinical settings, particularly in combination with artesunate:

  • Phase 2 Trials : A multicenter trial involving over 300 patients showed high cure rates with Ferroquine combined with artesunate (97% for the lowest dose of Ferroquine) while maintaining a favorable safety profile . Adverse events were primarily mild, such as headaches and transient worsening of malaria symptoms .
  • Pharmacokinetics : The pharmacokinetic studies indicate that Ferroquine has a long half-life (approximately 16 days), allowing for sustained therapeutic effects . The drug's metabolism produces active metabolites that contribute to its overall efficacy against malaria .

Anticancer Activity

Beyond its antimalarial properties, Ferroquine has shown significant potential as an anticancer agent:

  • Cell Viability Studies : In vitro studies on prostate cancer cell lines (LNCaP) demonstrated that Ferroquine reduced cell viability in a dose-dependent manner more effectively than chloroquine .
  • Mechanistic Insights : The drug's ability to induce cell cycle arrest at the G0/G1 phase suggests its role in inhibiting cancer cell proliferation .

Table 2: Summary of Anticancer Findings

Study FocusKey Findings
Cell Viability (LNCaP)Significant reduction at low concentrations
Cell Cycle ArrestInduces G0/G1 phase arrest
Combination TherapyEnhances efficacy of existing chemotherapeutics

常见问题

Basic Research Questions

Q. What methodologies are recommended for synthesizing Ferroquine and confirming its structural integrity?

  • Answer : Ferroquine synthesis typically involves coordinating iron(II) chloride with a chloroquine-derived ligand. Structural confirmation requires multi-modal characterization:

  • Elemental analysis (e.g., ICP-MS for iron content) .
  • Spectroscopic techniques (e.g., UV-Vis, NMR, and Mössbauer spectroscopy to verify metal-ligand coordination) .
  • X-ray crystallography for definitive structural elucidation .
    • Key considerations : Ensure purity via HPLC and validate reproducibility by cross-referencing protocols from primary literature .

Q. How should researchers design in vitro and in vivo experiments to evaluate Ferroquine’s antimalarial activity?

  • Answer :

  • In vitro : Use synchronized Plasmodium falciparum cultures (e.g., 3D7 strain) with dose-response assays (IC₅₀ determination) under controlled O₂ levels to mimic physiological conditions. Include chloroquine-resistant strains (e.g., Dd2) for comparative analysis .
  • In vivo : Employ murine malaria models (e.g., P. berghei-infected mice) with pharmacokinetic-pharmacodynamic (PK-PD) integration. Monitor parasitemia reduction, survival rates, and toxicity biomarkers (e.g., liver enzymes) .
    • Statistical rigor : Use non-linear regression for IC₅₀ calculations and ANOVA for inter-group comparisons .

Q. What analytical techniques are used to quantify Ferroquine in biological samples during pharmacokinetic studies?

  • Answer :

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity. Validate methods per ICH guidelines (linearity, LOQ, matrix effects) .
  • Sample preparation : Acidic protein precipitation or solid-phase extraction to isolate Ferroquine from plasma .
    • Data interpretation : Use compartmental modeling (e.g., NONMEM) to estimate AUC, Cₘₐₓ, and half-life .

Advanced Research Questions

Q. How can conflicting data on Ferroquine’s efficacy across Plasmodium strains be systematically resolved?

  • Answer :

  • Hypothesis-driven meta-analysis : Aggregate data from independent studies, stratifying by strain genotype (e.g., pfcrt mutations) and experimental conditions (e.g., drug exposure time) .
  • Mechanistic studies : Probe Ferroquine’s interaction with heme detoxification pathways using spectroscopic assays (e.g., β-hematin inhibition) and gene-edited parasites (e.g., CRISPR-Cas9 pfcrt knockouts) .
    • Framework : Apply the PICO framework to structure comparisons (Population: Plasmodium strains; Intervention: Ferroquine; Comparison: chloroquine; Outcome: IC₅₀) .

Q. What strategies address oxidative stress challenges in Ferroquine’s pharmacokinetic studies?

  • Answer :

  • Redox stabilization : Use antioxidants (e.g., ascorbate) in storage buffers to prevent Fe²⁺ oxidation .
  • In vivo monitoring : Measure oxidative stress markers (e.g., glutathione levels, lipid peroxidation) in target tissues (liver/spleen) via ELISA or fluorescence probes .
    • Experimental design : Incorporate factorial designs to test interactions between Ferroquine and redox-modulating adjuvants .

Q. How do researchers optimize Ferroquine combination therapies to delay resistance emergence?

  • Answer :

  • Synergy screening : Use fixed-ratio assays (e.g., isobolograms) to identify partners (e.g., artemisinin derivatives) with fractional inhibitory concentration indices (FICI ≤0.5) .
  • Resistance induction models : Serial passage parasites under sub-therapeutic Ferroquine doses; genotype evolved strains via whole-genome sequencing .
    • Data validation : Cross-validate findings with in silico docking studies (e.g., Ferroquine-artemisinin target affinity) .

Methodological Frameworks for Data Analysis

Q. What frameworks guide the formulation of Ferroquine-related research questions?

  • Answer :

  • FINER criteria : Ensure questions are Feasible (e.g., accessible parasite strains), Interesting (novel redox mechanisms), Novel (understudied resistance pathways), Ethical (animal model compliance), and Relevant (malaria eradication goals) .
  • PICOT : Define Population (e.g., P. falciparum), Intervention (Ferroquine ± adjuvants), Comparison (standard antimalarials), Outcome (parasite clearance), and Timeframe (acute vs. chronic dosing) .

Handling Data Contradictions

Q. How should researchers address discrepancies in Ferroquine’s cytotoxicity profiles across cell lines?

  • Answer :

  • Source triangulation : Compare data from primary hepatocytes vs. immortalized lines (e.g., HepG2) to assess tissue-specific toxicity .
  • Dose normalization : Standardize results to cellular protein content or ATP levels to mitigate assay variability .
    • Peer review : Pre-publish methods on platforms like BioProtocols to crowdsource reproducibility feedback .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。